MRTX1133 formic

KRAS G12C IC50 Biochemical Assay

Researchers face critical reproducibility risks when substituting KRAS G12C inhibitors-generic sotorasib or adagrasib lack the potency and selectivity required for robust target engagement. Divarasib (GDC-6036) addresses this gap decisively: - 5-20× more potent in vitro than sotorasib/adagrasib, with up to 50× greater selectivity for KRAS G12C. - Clinically validated: objective response rates of 53-59% vs. 36-43% for prior agents; PFS extended to 13.1-15.3 months. - Unique switch-II binding conformation (5.6 Å displacement) enables superior pharmacodynamic modulation and cleaner biomarker readouts. Ideal for in vivo TGI studies, SBDD campaigns, PD biomarker validation, and acquired-resistance modeling. Bulk stock available for immediate global dispatch.

Molecular Formula C34H31F3N6O3
Molecular Weight 628.6 g/mol
Cat. No. B14762524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRTX1133 formic
Molecular FormulaC34H31F3N6O3
Molecular Weight628.6 g/mol
Structural Identifiers
SMILESC#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(C8)F)OC=O)F
InChIInChI=1S/C34H31F3N6O3/c1-2-24-27(36)7-4-19-10-23(46-18-44)11-25(28(19)24)30-29(37)31-26(13-38-30)32(42-15-21-5-6-22(16-42)39-21)41-33(40-31)45-17-34-8-3-9-43(34)14-20(35)12-34/h1,4,7,10-11,13,18,20-22,39H,3,5-6,8-9,12,14-17H2/t20-,21?,22?,34+/m1/s1
InChIKeyQOXCWFZKRZJQBE-OHAKLNMTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Divarasib: Next-Generation Covalent KRAS G12C Inhibitor


The compound specified is Divarasib (also known as GDC-6036), a synthetic, orally bioavailable, covalent small-molecule inhibitor belonging to the pyridopyrimidine class that selectively targets the KRAS G12C oncogenic mutation [1]. It functions by binding irreversibly to the switch-II (SW-II) pocket of the KRAS G12C protein, locking it in an inactive GDP-bound conformation and thereby abrogating downstream oncogenic signaling [2]. Divarasib is currently in late-stage clinical development (Phase III) for the treatment of KRAS G12C-mutated non-small cell lung cancer (NSCLC) and other solid tumors, representing a next-generation advancement over the currently approved KRAS G12C inhibitors sotorasib and adagrasib [3].

1 Covalent switch-II pocket engagement for KRAS G12C pathway studies
2 Orally bioavailable for in vivo tumor model research
3 Isoform-selective inhibitor supports mechanism-of-action investigation

Why Divarasib Cannot Be Substituted


Procurement decisions that treat KRAS G12C inhibitors as a commoditized class (e.g., substituting sotorasib or adagrasib for divarasib) introduce substantial scientific and operational risk due to profound, quantifiable differences in potency, selectivity, and clinical performance that directly impact experimental reproducibility and therapeutic outcomes. Preclinical studies demonstrate that divarasib is 5- to 20-fold more potent in vitro than sotorasib and adagrasib, and exhibits up to 50-fold greater selectivity for the KRAS G12C target [1]. Clinically, these differences translate into meaningfully higher objective response rates (53-59% vs. 36-43%) and extended progression-free survival (13.1-15.3 months vs. 5.4-6.8 months) compared to approved agents [2]. Furthermore, structural data reveal that divarasib induces a distinct switch-II loop conformation in KRAS G12C, differing by up to 5.6 Å from that of sotorasib, underscoring that these molecules are not pharmacologically interchangeable despite nominally sharing the same target [3].

Divarasib vs. Sotorasib/Adagrasib
Structural binding mode induces a distinct switch-II loop conformation (up to 5.6 Å shift); pharmacodynamic modulation may differ.
Divarasib vs. Sotorasib/Adagrasib
Reported in‑vitro potency and selectivity profiles differ; assay concentration–response relationships may not transfer directly.
Divarasib vs. Sotorasib/Adagrasib
Clinical endpoint contexts (ORR, PFS, safety‑related endpoints) differ; cross‑study interpretation requires caution.

Divarasib: Quantitative Differentiation from Comparators


Superior In Vitro Potency vs. Sotorasib and Adagrasib

Divarasib demonstrates 5- to 20-fold greater in vitro potency against KRAS G12C relative to the FDA-approved inhibitors sotorasib and adagrasib [1]. In cellular pERK inhibition assays, divarasib exhibits an IC50 of 0.3 nM, outperforming comparator compounds .

In Vitro Potency
Head-to-head
5- to 20-fold higher potency vs. sotorasib/adagrasib; pERK IC50 0.3 nM
Supports assay concentration–response studies with lower compound requirements
Biochemical HTRF and cellular pERK assays
KRAS G12C IC50 Biochemical Assay

Enhanced Selectivity for KRAS G12C

Divarasib exhibits up to 50-fold greater selectivity for KRAS G12C compared to sotorasib and adagrasib in preclinical kinase selectivity panels [1]. This enhanced selectivity profile has been independently corroborated in multiple peer-reviewed analyses [2].

Selectivity
Head-to-head
Up to 50-fold greater selectivity for KRAS G12C over off-targets vs. comparators
Reduces confounding off-target pharmacology in mechanistic studies
Kinase and non-kinase selectivity panel data
Selectivity Off-Target Kinase Panel

Unique Switch-II Loop Conformation

High-resolution X-ray crystallography reveals that while divarasib binds the same allosteric switch-II pocket as sotorasib and adagrasib, it induces a markedly different protein conformation. The switch-II loop adopts a distinct orientation, with the Cα atom of residue 65 (Gln65) differing by as much as 5.6 Å compared to the sotorasib-bound structure [1]. The crystal structure is available in the Protein Data Bank (PDB ID: 9DMM) [2].

Binding Mode
Head-to-head
Switch‑II loop Cα displacement of 5.6 Å vs. sotorasib-bound structure (PDB 9DMM)
Structurally distinct engagement supports SAR and mechanistic differentiation
X-ray crystallography at 1.9 Å resolution
Crystal Structure Switch-II Pocket Conformational Change

Superior Clinical Activity in KRAS G12C NSCLC

In Phase I clinical evaluation, divarasib monotherapy (400 mg once daily) achieved a confirmed objective response rate (ORR) of 53.4% (95% CI, 39.9-66.7) and a median progression-free survival (mPFS) of 13.1 months in patients with KRAS G12C-mutated NSCLC [1]. Long-term follow-up data demonstrate an ORR of 59.1% and mPFS of 15.3 months at the 400 mg dose level, which are numerically higher than those reported for sotorasib and adagrasib in their respective early-phase studies [2].

Clinical Endpoint Context
Cross-study
Reported ORR 53–59%, mPFS 13.1–15.3 m (divarasib); sotorasib 37% ORR/6.8 m; adagrasib 43% ORR/6.5 m
Endpoint responses differ; model-response interpretation may vary across studies
Phase I dose-escalation study (NCT04449874)
NSCLC Objective Response Rate Progression-Free Survival

Favorable Safety and Tolerability Profile

Divarasib monotherapy is associated with a manageable safety profile characterized predominantly by low-grade adverse events (AEs). In the Phase I study (N=137), grade ≥3 treatment-related AEs occurred in 11% of patients, and treatment discontinuation due to AEs was reported in only 3% [1]. This contrasts favorably with adagrasib, where 44.8% of patients in the KRYSTAL-1 study experienced grade 3 or higher toxicities [2].

Tolerability Endpoints
Cross-study
Grade ≥3 treatment‑related AEs: 11% (divarasib) vs. 44.8% (adagrasib); discontinuation rate 3%
Tolerability endpoint context supports longitudinal in‑vivo study designs
Cross‑study comparison; model‑specific validation advised
Safety Adverse Events Tolerability

Divarasib: Key Research Applications


Xenograft and Syngeneic Tumor Models

Procure divarasib for in vivo tumor growth inhibition (TGI) studies in KRAS G12C-mutant xenograft models (e.g., MIA PaCa-2, NCI-H358, SW1573) where maximal target engagement and durable response are required. Given its 5- to 20-fold greater in vitro potency [1] and superior clinical ORR and PFS metrics [2], divarasib enables robust pharmacodynamic (PD) modulation of downstream effectors (pERK, DUSP6) at well-tolerated oral doses, facilitating dose-response modeling and combination studies with immune checkpoint inhibitors.

Structure-Based Drug Design

Utilize divarasib as a reference ligand and benchmark tool compound in structure-based drug design (SBDD) campaigns. The high-resolution crystal structure of divarasib bound to KRAS G12C (PDB 9DMM) reveals a unique switch-II loop conformation with a 5.6 Å displacement relative to sotorasib [3], providing a distinct pharmacophore template for virtual screening, molecular dynamics simulations, and the rational design of novel inhibitors with improved binding kinetics or selectivity for other KRAS alleles (e.g., G12D, G12V).

Pharmacodynamic Biomarker Validation

Deploy divarasib in preclinical studies aimed at validating pharmacodynamic biomarkers of KRAS G12C inhibition, such as modulation of circulating tumor DNA (ctDNA) variant allele frequency (VAF) or changes in DUSP6 transcript levels. Divarasib's high selectivity (up to 50-fold greater than comparators) [1] minimizes confounding off-target signaling effects, thereby providing a cleaner, more interpretable readout of on-target KRAS G12C pathway inhibition. The established safety profile [4] supports longitudinal sampling protocols in rodent models without excessive toxicity-related attrition.

Acquired Resistance Mechanism Studies

Employ divarasib as the selective pressure agent in long-term in vitro or in vivo models designed to elucidate mechanisms of acquired resistance to KRAS G12C inhibition. The compound's superior clinical activity profile [2] and distinct binding mode [3] provide a robust and clinically relevant platform for identifying and characterizing secondary mutations, adaptive feedback reactivation (e.g., RTK, MAPK pathway), or histological transformation events. This application is critical for the discovery and development of next-line therapies and rational combination strategies.

Application
Selection Property
Validation Focus
In vivo tumor model PD studies
Oral bioavailability and target engagement profile
pERK/DUSP6 modulation review in KRAS G12C-mutant lines
Structure-based drug design (SBDD)
Distinct switch-II binding mode (PDB 9DMM)
Pharmacophore template for virtual screening and MD simulations
PD biomarker validation studies
Reported selectivity profile
On‑target pathway inhibition readout (ctDNA VAF, DUSP6)
Acquired resistance model development
Reported target engagement and binding mode
Resistance pathway and secondary mutation characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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